molecular formula C11H13BrN2 B11861008 5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine CAS No. 947533-74-6

5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine

Cat. No.: B11861008
CAS No.: 947533-74-6
M. Wt: 253.14 g/mol
InChI Key: INXAQVQNJAHQJX-UHFFFAOYSA-N
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Description

5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and a tert-butyl group at the 2nd position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable brominated compound in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as bromination, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and reduced derivatives, which can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the tert-butyl group, which confer specific steric and electronic effects. These effects influence its reactivity, stability, and biological activity, making it a valuable compound in various research fields .

Properties

CAS No.

947533-74-6

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

5-bromo-2-tert-butylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)8-7-14-9(12)5-4-6-10(14)13-8/h4-7H,1-3H3

InChI Key

INXAQVQNJAHQJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC=C2Br

Origin of Product

United States

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